molecular formula C13H16Cl2N2O4 B11951394 N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) CAS No. 57981-07-4

N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)

Cat. No.: B11951394
CAS No.: 57981-07-4
M. Wt: 335.18 g/mol
InChI Key: YMULDBJHQUUQPR-UHFFFAOYSA-N
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Description

N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is a chemical compound with the molecular formula C13H16Cl2N2O4 and a molecular weight of 335.189 g/mol . This compound is known for its unique structure, which includes a 4-methyl-1,3-phenylene core with two 2-chloroethyl carbamate groups attached. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is used in several scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

57981-07-4

Molecular Formula

C13H16Cl2N2O4

Molecular Weight

335.18 g/mol

IUPAC Name

2-chloroethyl N-[3-(2-chloroethoxycarbonylamino)-4-methylphenyl]carbamate

InChI

InChI=1S/C13H16Cl2N2O4/c1-9-2-3-10(16-12(18)20-6-4-14)8-11(9)17-13(19)21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,18)(H,17,19)

InChI Key

YMULDBJHQUUQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCCCl)NC(=O)OCCCl

Origin of Product

United States

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